molecular formula C29H37NO3 B7818616 Viaminate CAS No. 2699657-53-7

Viaminate

Cat. No.: B7818616
CAS No.: 2699657-53-7
M. Wt: 447.6 g/mol
InChI Key: VRSMJNVXOITYPE-FSDIUQKZSA-N
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Preparation Methods

Chemical Reactions Analysis

Viaminate undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Viaminate has a wide range of scientific research applications:

Mechanism of Action

Viaminate exerts its effects by targeting specific molecular pathways. It inhibits the activity of toll-like receptor 2 (TLR2) and its downstream pathways, including nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). This inhibition leads to reduced keratinocyte proliferation and inflammation, which are key factors in acne development .

Comparison with Similar Compounds

Viaminate is unique among retinoic acid derivatives due to its specific molecular targets and reduced side effects compared to other retinoids. Similar compounds include:

This compound’s uniqueness lies in its balanced efficacy and safety profile, making it a valuable compound in both clinical and research settings.

Biological Activity

Viaminate, a derivative of retinoic acid, has garnered attention for its biological activity, particularly in dermatological applications such as acne treatment. This compound exhibits a range of biological effects, primarily through its influence on keratinocyte behavior and inflammatory responses.

This compound's efficacy in treating acne is attributed to its ability to modulate several biological pathways:

  • Inhibition of Propionibacterium acnes : this compound has been shown to reduce the proliferation of Propionibacterium acnes, a bacterium implicated in acne development. In vitro studies demonstrated that this compound treatment significantly attenuated the inflammatory response induced by this bacterium in human keratinocytes .
  • Impact on Keratinocyte Proliferation and Differentiation : The compound regulates keratinocyte cell differentiation and proliferation, which is crucial for managing conditions characterized by abnormal keratinization. It effectively reduces keratin overproduction and sebum secretion, thereby alleviating acne symptoms .
  • Modulation of Inflammatory Pathways : this compound inhibits the activation of key inflammatory pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. This action is mediated through the downregulation of toll-like receptor 2 (TLR2), which plays a critical role in the inflammatory response .

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in clinical studies. A notable study involved administering this compound to healthy volunteers, where it was found that:

  • Absorption and Bioavailability : Following oral administration, the maximum plasma concentration (C_max) and area under the curve (AUC) increased proportionally with dose. However, food intake significantly affected the bioavailability of this compound, indicating that dietary factors can influence its absorption .
  • Excretion : Studies on rats indicated that this compound is primarily excreted through feces, with minimal amounts detected in urine and bile. The recovery rates from feces were notably higher compared to urine and bile, suggesting a significant enterohepatic circulation component .

Case Studies and Clinical Findings

  • Efficacy in Acne Treatment : A study involving rat models demonstrated that after 30 days of treatment with this compound, symptoms such as epidermal thickening and keratin overproduction were significantly improved. Transcriptomic analysis revealed that this compound regulated pathways related to cellular keratinization and inflammation .
  • Hepatotoxicity Reports : Despite its benefits, there are concerns regarding this compound's safety profile. A case report detailed a patient who developed fatal hepatotoxicity after prolonged use of this compound for acne treatment. This underscores the need for careful monitoring during this compound therapy to mitigate potential liver damage .

Summary of Biological Activity

Biological ActivityMechanism
Inhibition of P. acnesReduces bacterial proliferation and inflammatory response
Regulation of Keratinocyte BehaviorDecreases keratin overproduction and sebum secretion
Modulation of Inflammatory PathwaysInhibits NF-κB and MAPK pathways via TLR2 downregulation

Properties

IUPAC Name

ethyl 4-[[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H37NO3/c1-7-33-28(32)24-14-16-25(17-15-24)30-27(31)20-22(3)11-8-10-21(2)13-18-26-23(4)12-9-19-29(26,5)6/h8,10-11,13-18,20H,7,9,12,19H2,1-6H3,(H,30,31)/b11-8+,18-13+,21-10+,22-20+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRSMJNVXOITYPE-FSDIUQKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C=C(C)C=CC=C(C)C=CC2=C(CCCC2(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(CCCC2(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H37NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301318689
Record name Viaminate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301318689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

447.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53839-71-7
Record name Viaminate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53839-71-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Carboethoxyphenyl)retinamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053839717
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Viaminate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301318689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VIAMINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UE38REE8GQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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